molecular formula C18H16O5 B2615485 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 858759-86-1

7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2615485
CAS No.: 858759-86-1
M. Wt: 312.321
InChI Key: UOOFCGWMRWYGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromone family. Chromones are oxygenated heterocyclic compounds with a benzo-annelated γ-pyrone ring. This particular compound is known for its diverse pharmacological activities, including antimicrobial, antitumor, cytotoxic, antioxidant, anti-inflammatory, and anti-diabetic properties .

Preparation Methods

The synthesis of 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves several steps. One common method includes the reaction of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine hydrochloride in ethylene glycol to form oxazoloquinolones . Another method involves the reaction of anthranilic acid derivatives . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and methanol as a solvent . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted chromone derivatives with enhanced biological activities.

Scientific Research Applications

This compound has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an antimicrobial, antitumor, and anti-inflammatory agent . Its antioxidant properties make it a potential candidate for treating oxidative stress-related diseases. Additionally, it has been investigated for its anti-diabetic effects, particularly as an α-glucosidase inhibitor .

Mechanism of Action

The mechanism of action of 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it inhibits the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism . This inhibition helps in reducing blood glucose levels, making it a potential therapeutic agent for diabetes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar compounds to 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one include other chromone derivatives such as 7-methoxy-2-(2-methoxyphenyl)-1-benzopyran-4-one and 3,7-dimethoxy-2-phenyl-1-benzopyran-4-one . These compounds share similar structural features and pharmacological activities but differ in their specific substituents and biological effects. The unique combination of methoxy and phenoxy groups in this compound contributes to its distinct pharmacological profile and enhanced biological activities.

Properties

IUPAC Name

7-methoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-11-18(23-15-7-5-4-6-14(15)21-3)17(19)13-9-8-12(20-2)10-16(13)22-11/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOFCGWMRWYGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.